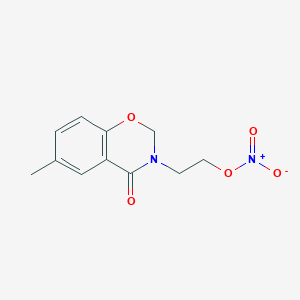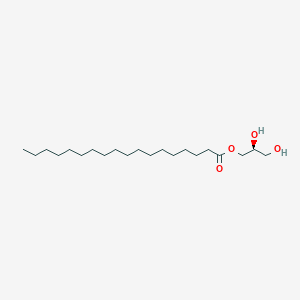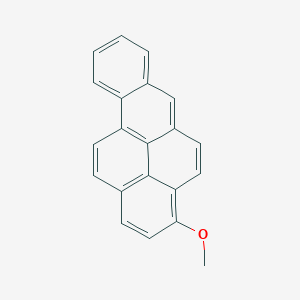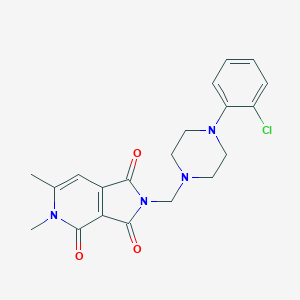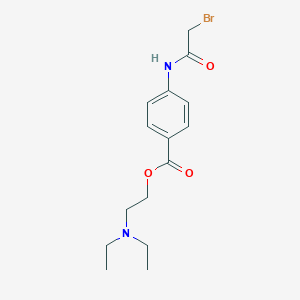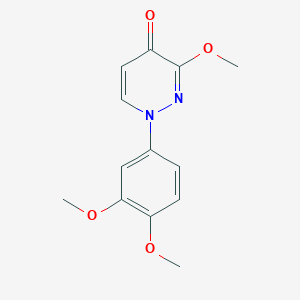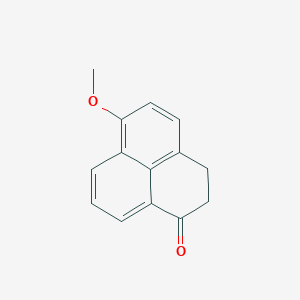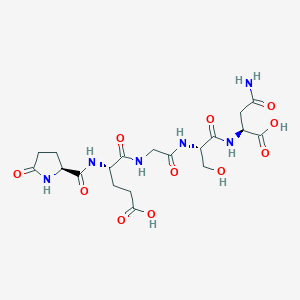
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine, also known as pGlu-Glu-Gly-Ser-Asn or PEGSAN, is a peptide that has been studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it an interesting subject for scientific research.
作用機序
The mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is not fully understood. However, it has been found to modulate various signaling pathways in cells. It has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to activate the Akt/mTOR pathway, which is involved in cell growth and proliferation.
生化学的および生理学的効果
PGlu-Glu-Gly-Ser-Asn has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been found to improve mitochondrial function and energy metabolism. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to enhance synaptic plasticity and improve cognitive function.
実験室実験の利点と制限
One advantage of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn in lab experiments is its stability. It is resistant to degradation by proteases and can be stored for long periods of time. Additionally, it is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is its high cost. It is also not widely available, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this peptide. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, the mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn needs to be further elucidated to better understand its effects on cellular signaling pathways. Finally, the safety and efficacy of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn need to be evaluated in clinical trials to determine its potential as a therapeutic agent for human diseases.
In conclusion, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is a peptide that has shown promise for its potential therapeutic applications. Its stability and ability to modulate various signaling pathways make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
合成法
The synthesis of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by temporary side-chain protecting groups, which are removed after each coupling step. After the final amino acid is added, the peptide is cleaved from the resin and purified.
科学的研究の応用
PGlu-Glu-Gly-Ser-Asn has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
129276-54-6 |
|---|---|
製品名 |
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
分子式 |
C19H28N6O11 |
分子量 |
516.5 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N6O11/c20-12(27)5-10(19(35)36)25-18(34)11(7-26)23-14(29)6-21-16(32)8(2-4-15(30)31)24-17(33)9-1-3-13(28)22-9/h8-11,26H,1-7H2,(H2,20,27)(H,21,32)(H,22,28)(H,23,29)(H,24,33)(H,25,34)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
LZAPZYPGMQKGDR-NAKRPEOUSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
配列 |
XEGSN |
同義語 |
pyroGlu-Glu-Gly-Ser-Asn pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



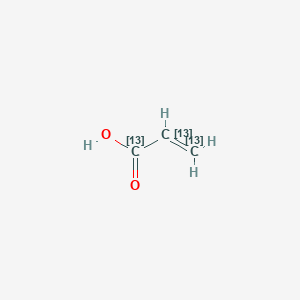
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
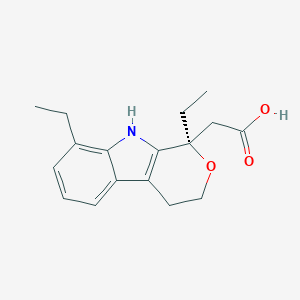
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
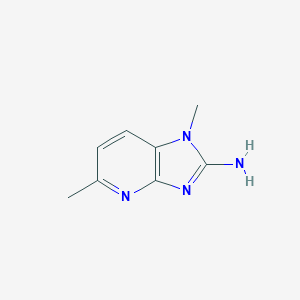
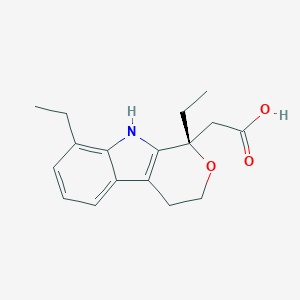
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
